Phosphorochloridothioic acid, dibutyl ester

説明

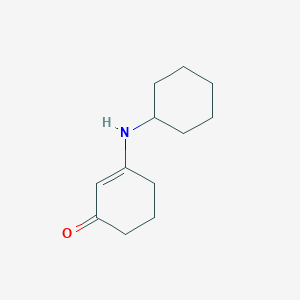

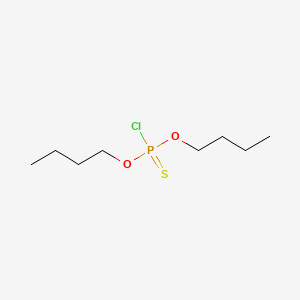

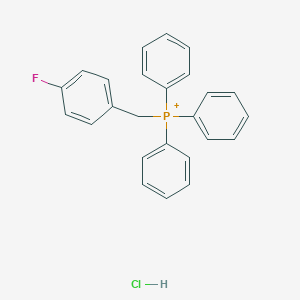

ジブチルホスホロクロリドチオ酸は、分子式C8H18ClO2PSの有機リン化合物です。これは、水素原子がブチル基で置き換えられたホスホロクロリドチオ酸の誘導体です。この化合物は、さまざまな化学反応や工業プロセスにおける用途で知られています。

準備方法

合成経路と反応条件

ジブチルホスホロクロリドチオ酸は、ホスホロクロリドチオ酸とブタノールをエステル化することによって合成できます。この反応は通常、エステル化プロセスを促進する硫酸などの触媒を使用します。反応条件には、制御された温度の維持と、反応を完了させるための水の除去が含まれます。

工業生産方法

工業的な設定では、ジブチルホスホロクロリドチオ酸の生産には、大規模なエステル化プロセスが関与しています。連続反応器と効率的な分離技術の使用により、製品の高収率と純度が保証されます。このプロセスには、生産の効率性と費用対効果を高めるために、高度な触媒と最適化された反応条件を使用することも含まれます。

化学反応の分析

反応の種類

ジブチルホスホロクロリドチオ酸は、次のようなさまざまな化学反応を起こします。

加水分解: エステルは、酸性または塩基性条件下で加水分解されて、ホスホロクロリドチオ酸とブタノールを生成します。

置換: 化合物中の塩素原子は、他の求核剤によって置換され、さまざまな誘導体を形成します。

酸化と還元: この化合物は酸化と還元反応を起こすことができますが、これらの反応は加水分解や置換反応に比べて一般的ではありません。

一般的な試薬と条件

加水分解: 通常、水と強い酸または塩基を触媒として使用します。

置換: 一般的な試薬には、アミン、アルコール、チオールなどの求核剤が含まれます。

酸化と還元: 酸化には過酸化水素などの試薬、還元には水素化リチウムアルミニウムなどの還元剤を使用します。

形成される主な生成物

加水分解: ホスホロクロリドチオ酸とブタノール。

置換: 使用される求核剤に応じて、さまざまな置換誘導体。

酸化と還元: 特定の反応条件に応じて、化合物の酸化または還元形態。

科学研究における用途

ジブチルホスホロクロリドチオ酸は、科学研究において幅広い用途を持っています。

化学: 他の有機リン化合物の合成における中間体として使用されます。

生物学: 酵素阻害や細胞成分との相互作用など、生物系への潜在的な影響について調査されています。

医学: 創薬における潜在的な用途と、薬理学的試験における生化学的ツールとして探索されています。

工業: 殺虫剤、可塑剤、その他の工業用化学品の製造に使用されています。

科学的研究の応用

Phosphorochloridothioic acid, dibutyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Explored for its potential use in drug development and as a biochemical tool in pharmacological studies.

Industry: Utilized in the production of pesticides, plasticizers, and other industrial chemicals.

作用機序

ジブチルホスホロクロリドチオ酸の作用機序は、さまざまな分子標的との相互作用に関与しています。この化合物は、活性部位残基との共有結合を形成することにより、特定の酵素を阻害することができます。この阻害は、代謝経路と細胞機能に影響を与える可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。

類似化合物の比較

ジブチルホスホロクロリドチオ酸は、次のような他の類似化合物と比較することができます。

ジエチルホスホロクロリドチオ酸: ブチル基の代わりにエチル基を持つ類似の構造。

O,O-ジエチルホスホロジチオ酸: エステル結合中の酸素原子の代わりに硫黄原子を含む。

ジブチルリン酸: ホスホロクロリドチオ基の代わりにリン酸基を持つ関連化合物。

独自性

ジブチルホスホロクロリドチオ酸は、特定のエステル結合と塩素原子と硫黄原子の両方の存在によってユニークです。官能基のこの組み合わせは、さまざまな特殊な用途に役立つ、独特の化学的特性と反応性を付与します。

類似化合物との比較

Phosphorochloridothioic acid, dibutyl ester can be compared with other similar compounds such as:

Phosphorochloridothioic acid, diethyl ester: Similar structure but with ethyl groups instead of butyl groups.

Phosphorodithioic acid, O,O-diethyl ester: Contains sulfur atoms in place of oxygen atoms in the ester linkage.

Dibutyl phosphate: A related compound with a phosphate group instead of a phosphorochloridothioic group.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both chlorine and sulfur atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various specialized applications.

特性

IUPAC Name |

dibutoxy-chloro-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO2PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNUVUVGKIVWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

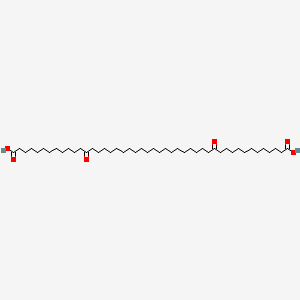

CCCCOP(=S)(OCCCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214122 | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-39-8, 2524-07-4 | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYL CHLOROTHIOPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)